5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. The exact structure of “this compound” would include additional functional groups attached to this basic ring structure .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the C-5 position .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without specific information on “this compound”, it’s difficult to provide accurate details .Scientific Research Applications
Corrosion Inhibition : Yadav et al. (2013) explored the use of benzimidazole derivatives, including a compound similar to 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion in HCl solution. They found that these compounds effectively inhibit corrosion and obey the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Activity : Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,2,4-triazole, examining their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Electrochemical Studies : Dilgin et al. (2007) conducted electrochemical studies on a thiotriazole compound, observing its oxidation behavior which is linked to its potential as a corrosion inhibitor (Dilgin, Koparır, Çetin, Cansiz, Yilmaz, & Giray, 2007).
DNA Methylation Inhibition : Hovsepyan et al. (2018) studied new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives for their anti-tumor activity and the effect on the methylation level of tumor DNA. This suggests potential applications in cancer research (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Synthesis of Antileishmanial Compounds : Süleymanoğlu et al. (2017) investigated the thiol-thione tautomerism of a 1,2,4-triazole derivative and its antileishmanial activity, indicating potential applications in parasitic disease treatment (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2017).
Anti-Inflammatory Properties : Arustamyan et al. (2021) synthesized and tested substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols for anti-inflammatory properties, suggesting a role in developing new anti-inflammatory agents (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).
Safety and Hazards
Properties
IUPAC Name |
5-(2-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHIAXYYNWVQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.